2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the piperazine moiety: The oxadiazole intermediate is then reacted with a piperazine derivative, such as 4-(o-tolyl)piperazine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone may exhibit unique properties due to the presence of the o-tolyl group, which can influence its biological activity, solubility, and other physicochemical properties.
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-5-6-10-18(16)24-11-13-25(14-12-24)20(26)15-19-22-23-21(27-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFLOKWZNFIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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